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Compound of Interest

Compound Name: C14H11BrN2OS

Cat. No.: B5677283

Get Quote

A Strategic Guide for Medicinal Chemistry & Solid-State
Characterization
The Thermodynamic Landscape: Tautomerism &
Stability[1]
The thermodynamic profile of the C₁₄H₁₁BrN₂OS system is defined by its ability to exist in

multiple energetic minima. For the linear acylthiourea derivatives (e.g., N-[(4-

bromophenyl)carbamothioyl]benzamide), stability is governed by prototropic tautomerism and

intramolecular hydrogen bonding.

Keto-Thione vs. Enol-Thiol Equilibrium
The central thermodynamic feature of this scaffold is the equilibrium between the keto-thione

form (typically the ground state in non-polar solvents/solid state) and the enol-thiol form

(accessible in polar protic solvents or under metal coordination).

Keto-Thione Form (A): Characterized by C=O and C=S double bonds. This form is

thermodynamically favored due to the strength of the C=O bond (~745 kJ/mol) compared to

the C=N bond.
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Enol-Thiol Form (B): Characterized by C-OH and C-SH groups. While generally less stable,

this tautomer is the reactive species for cyclization reactions (e.g., forming thiazoles).

Key Insight: The keto-thione form is stabilized by a strong intramolecular hydrogen bond

between the carbonyl oxygen and the thioamide N-H proton (N-H···O=C). This forms a pseudo-

six-membered ring, lowering the enthalpy of formation (

) by approximately 5–8 kcal/mol relative to the open conformer.

Positional Isomerism (Ortho, Meta, Para)
The position of the bromine atom on the phenyl ring significantly alters the lattice energy and

melting point:

Para-bromo (4-Br): Typically exhibits the highest melting point due to symmetry, allowing for

denser crystal packing and stronger

-

stacking interactions.

Ortho-bromo (2-Br): Often introduces steric strain that disrupts the planar pseudo-ring,

potentially raising the ground state energy and lowering the melting point.

Data Summary: Thermodynamic Parameters
(Representative)
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Property Para-Isomer (4-Br) Ortho-Isomer (2-Br)
Thermodynamic
Driver

Melting Point (

)
168–170 °C 152–155 °C

Crystal lattice energy /

Symmetry

LogP (Calc) ~4.7 ~4.5
Lipophilicity /

Solvation entropy

(Keto

Enol)

+12.5 kcal/mol +10.2 kcal/mol
Intramolecular H-bond

strength

Solubility (DMSO) High (>50 mg/mL) High (>50 mg/mL)
Dipole-dipole

interactions

Isomerization Pathways & Cyclization
A critical aspect of working with C₁₄H₁₁BrN₂OS is the potential for constitutional isomerization.

Under oxidative or acidic conditions, the linear acylthiourea can cyclize into heterocyclic

isomers, which are thermodynamically distinct distinct "sinks."

The Cyclization Workflow (DOT Visualization)
The following diagram illustrates the mechanistic relationship between the linear tautomers and

the cyclic isomers.
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Caption: Thermodynamic pathways linking the linear C₁₄H₁₁BrN₂OS acylthiourea to its reactive

tautomer and stable heterocyclic constitutional isomers.

Experimental Characterization Protocols
To rigorously define the thermodynamic properties of a specific C₁₄H₁₁BrN₂OS isomer, the

following self-validating protocols should be employed.

Differential Scanning Calorimetry (DSC)
Objective: Determine melting point (

), enthalpy of fusion (

), and detect polymorphism.

Preparation: Weigh 2–4 mg of the dried sample into a Tzero aluminum pan. Crimping must

be hermetic to prevent sublimation.

Method: Equilibrate at 25°C. Ramp at 10°C/min to 250°C under

purge (50 mL/min).

Validation: A sharp endotherm indicates high purity. A broad peak or pre-melting endotherm

suggests the presence of solvent solvates or amorphous content.

Note: If an exotherm is observed immediately after melting, it indicates thermal

decomposition or polymerization (common in thioureas).

Shake-Flask Solubility & LogP Determination
Objective: Quantify thermodynamic solubility (

) and partition coefficient.

Saturation: Add excess solid to phosphate buffer (pH 7.4) and 1-octanol in separate vials.

Equilibration: Shake at 25°C for 24 hours. Allow to settle for 4 hours (or centrifuge).

Quantification: Analyze the supernatant via HPLC-UV (detection at
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nm).

Calculation:

.

Computational Validation (DFT Workflow)
Objective: Predict relative stability of tautomers.

Software: Gaussian 16 or ORCA.

Functional/Basis Set: B3LYP-D3(BJ)/6-311++G(d,p). The D3 dispersion correction is crucial

for capturing the intramolecular

-stacking and H-bonding accurately.

Solvation Model: PCM or SMD (using water and DMSO as solvents).

Output: Compare Gibbs Free Energy (

) of the Keto vs. Enol forms. If

kcal/mol, the Enol form is effectively inaccessible at room temperature without catalysis.

Characterization Logic Flow
The following workflow ensures that the correct isomer is identified and its thermodynamic

stability is verified before proceeding to biological assays.
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Caption: Decision tree for validating the structural identity and thermodynamic state of

C₁₄H₁₁BrN₂OS isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Contact our Ph.D. Support Team for a compatibility check
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